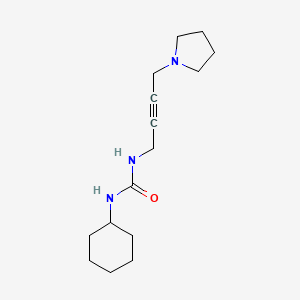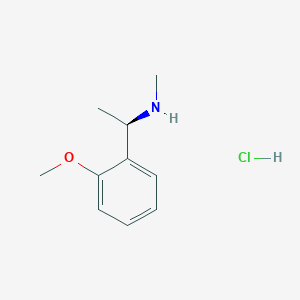
1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic organic compound that features a cyclohexyl group, a pyrrolidine ring, and a but-2-yn-1-yl moiety linked through a urea functional group
Métodos De Preparación
The synthesis of 1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.
Attachment of the But-2-yn-1-yl Group:
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with cyclohexyl isocyanate to form the urea linkage, resulting in the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound may be explored for its utility in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which are known for their biological activity and use in drug discovery.
Urea Derivatives: Compounds with urea linkages, which are commonly found in pharmaceuticals and agrochemicals.
Cyclohexyl Compounds: Molecules containing the cyclohexyl group, which contribute to the compound’s hydrophobicity and potential interactions with biological membranes.
The uniqueness of this compound lies in its combination of these structural features, which may result in distinct biological properties and applications.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c19-15(17-14-8-2-1-3-9-14)16-10-4-5-11-18-12-6-7-13-18/h14H,1-3,6-13H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZLPALVUZTFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC#CCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[2-Hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide](/img/structure/B2761535.png)
![1H-Pyrazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2761536.png)
![2-(2-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2761540.png)
![1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2761541.png)
![N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2761542.png)

![1-[(tert-butoxy)carbonyl]-4-isocyanopiperidine](/img/structure/B2761545.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2761547.png)

![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2761549.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2761552.png)
![9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2761553.png)

